molecular formula C20H21N5O4S2 B2704333 Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 921486-76-2

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2704333
CAS No.: 921486-76-2
M. Wt: 459.54
InChI Key: IZRXZEVCNXABQR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactionsIndustrial production methods often employ optimized reaction conditions, such as controlled temperatures, specific catalysts, and solvents to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antimicrobial and antifungal properties make it useful in studying biological pathways and developing new antibiotics.

    Medicine: Its potential anticancer activity is being explored for the development of new chemotherapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects. The p-tolylureido group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-[2-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S2/c1-3-29-17(27)9-15-11-30-19(23-15)24-16(26)8-14-10-31-20(22-14)25-18(28)21-13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,24,26)(H2,21,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRXZEVCNXABQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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